SDB-006 - 695213-59-3

SDB-006

Catalog Number: EVT-327539
CAS Number: 695213-59-3
Molecular Formula: C21H24N2O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SDB-006 is a cannabimimetic indole that binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively. It was discovered during research of the related compound JWH 018 adamantyl carboxamide, which has been sold illicitly in herbal blends. This product is intended for research and forensic applications.
Synthesis Analysis

b) Regioisomer Synthesis: Research exploring SDB-006 analogs involved synthesizing regioisomeric methoxy- and fluorine-substituted analogs. These were synthesized to investigate the impact of structural modifications on pharmacological properties. The synthesis involved introducing methoxy or fluorine substituents at different positions on the indole ring. []

Molecular Structure Analysis

Studies have utilized molecular dynamics simulations to investigate the conformational preferences of SDB-006 and its analogs when interacting with cannabinoid receptors. These simulations provide insights into the structural features responsible for the observed pharmacological differences between SDB-006 and other related compounds. []

Mechanism of Action

SDB-006 exerts its effects by acting as a potent agonist at human cannabinoid receptors, primarily the CB1 receptor. [] Agonists are molecules that bind to a receptor and activate it, triggering a cellular response.

Applications

Scientific research: * Understanding Cannabinoid Pharmacology: SDB-006 serves as a valuable tool for researchers studying the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors. [] This knowledge contributes to a deeper understanding of the endocannabinoid system and its role in various physiological processes.* Developing Analytical Techniques: The emergence of novel SCs like SDB-006 necessitates the development of sensitive and reliable analytical methods for their detection and identification in biological samples. Research on SDB-006 has contributed to the development and validation of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), for the identification and quantification of SCs in seized drug samples and biological fluids. [, ]* Forensic Science: The identification and characterization of SDB-006 and its analogs in seized drug samples is crucial for law enforcement agencies to control the spread of these substances and prosecute those involved in their production and distribution. []

Future Directions

References:[1] The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs.[2] Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. [] In vitro metabolism of new synthetic cannabinoid SDB-006 in human hepatocytes by high-resolution mass spectrometry[4] Mass spectrometric identification and structural analysis of the third-generation synthetic cannabinoids on the UK market since the 2013 legislative ban

RCS-4

    Compound Description: RCS-4 is a synthetic cannabinoid known for its potency at human cannabinoid receptors. In a fluorescence-based membrane potential assay, RCS-4 showed an EC50 value of 146 nM at CB1 receptors []. In biotelemetry studies using rats, RCS-4, administered at a dose of 10 mg/kg, produced a reduction in body temperature comparable to that observed with SDB-006 [].

AB-CHMINACA

    Compound Description: AB-CHMINACA is another synthetic cannabinoid known for its significant in vivo potency. In rats, AB-CHMINACA, at a dose of 3 mg/kg, caused a more substantial reduction in body temperature (over 2 °C) compared to SDB-006 and RCS-4 [].

2-Fluoro-SDB-006

    Compound Description: This compound is a regioisomeric analog of SDB-006 with a fluorine atom substituted at the 2-position of the indole ring. Despite its structural similarity to SDB-006, the 2-fluoro analog exhibits reduced potency at CB1 receptors (EC50 = 166 nM) compared to the parent compound [].

Methoxy-substituted SDB-006 analogs

    Compound Description: This group includes a series of SDB-006 analogs where a methoxy group (-OCH3) is substituted at different positions of the indole ring. These analogs were synthesized and investigated for their activity at CB1 receptors [].

    Relevance to SDB-006: These analogs, synthesized alongside the fluorinated analogs, emphasize the use of regioisomerism to modify the pharmacological properties of SDB-006. The studies highlight the challenges in differentiating these analogs from SDB-006 using standard analytical techniques like GC-MS, while techniques like LC-QTOF-MS provide better discrimination [].

5F-SDB-006

    Compound Description: This compound is an analog of SDB-006 featuring a fluorine atom at the 5-position of the indole ring. The research investigates the stereochemical requirements around the benzylic nitrogen by comparing 5F-SDB-006 to its chiral analogs featuring α-methylbenzylamine substitutions [].

    Relevance to SDB-006: This compound serves as a direct structural basis for exploring the impact of stereochemistry on the activity of SDB-006 analogs. The study investigates whether introducing chirality at the benzylic position influences the binding affinity and potency at CB1 and CB2 receptors [].

CUMYL-PICA

    Compound Description: CUMYL-PICA is a synthetic cannabinoid featuring a cumyl group (1-methyl-1-phenylethyl) attached to the indole nitrogen. This compound, along with its 5-fluoro analog, provides a comparison point for understanding the impact of the N-benzyl substituent in SDB-006 and its analogs [].

    Relevance to SDB-006: CUMYL-PICA and its analogs serve as crucial points of comparison in the study, demonstrating the influence of the N-substituent on cannabinoid receptor activity. The cumyl derivatives generally displayed greater potency at both CB1 and CB2 receptors compared to the SDB-006 analogs [].

5F-CUMYL-PICA

    Compound Description: This compound is structurally similar to CUMYL-PICA but features a fluorine atom at the 5-position of the indole ring. This analog, along with CUMYL-PICA, helps in understanding the structure-activity relationships around the SDB-006 scaffold, particularly the impact of the N-substituent and the 5-fluoro modification [].

    Compound Description: These compounds represent a series of chiral analogs derived from both SDB-006 and 5F-SDB-006. Instead of the N-benzyl group, these analogs feature either (S)- or (R)-α-methylbenzylamine substituents attached to the indole ring [].

    Relevance to SDB-006: These chiral analogs provide valuable insights into the stereochemical preferences of CB1 receptors for SDB-006 and its derivatives. The study demonstrates a notable enantiomeric bias, with (S)-α-methylbenzyl analogs showing greater affinity and potency at CB1 compared to their (R)-counterparts []. This finding underscores the importance of chirality in the design and development of synthetic cannabinoids with specific pharmacological profiles.

Properties

CAS Number

695213-59-3

Product Name

N-benzyl-1-pentyl-1H-indole-3-carboxamide

IUPAC Name

N-benzyl-1-pentylindole-3-carboxamide

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24)

InChI Key

OLACYTSBFXCDOH-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3

Synonyms

1-pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.